molecular formula C17H15N7O5S2 B2814267 N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 534596-82-2

N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2814267
CAS No.: 534596-82-2
M. Wt: 461.47
InChI Key: XKRWENLDJQADFU-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7O5S2 and its molecular weight is 461.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is structurally similar to sulfonamides , which are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .

Mode of Action

Oprea1_280525, like other sulfonamides, is a structural analog and competitive antagonist of para-aminobenzoic acid (PABA) . It inhibits the normal bacterial utilization of PABA, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, an essential component for bacterial DNA synthesis . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides, to which this compound is structurally similar, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Oprea1_280525’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential metabolite for bacterial DNA synthesis, the compound prevents bacteria from proliferating .

Action Environment

The action, efficacy, and stability of Oprea1_280525 could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O5S2/c1-9-6-13(23-29-9)20-14(25)8-30-17-21-15-12(16(26)22-17)7-19-24(15)10-2-4-11(5-3-10)31(18,27)28/h2-7H,8H2,1H3,(H2,18,27,28)(H,20,23,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRWENLDJQADFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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